2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline
Description
Rationale and Scope of Research on 2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline
The research focus on this compound stems from the compound's unique combination of structural features that make it particularly valuable in modern pharmaceutical and materials chemistry. The molecule contains both a trifluoromethyl group and an extended alkoxy chain attached to an aniline core, creating a platform for diverse chemical transformations and biological interactions. The trifluoromethyl group at the 5-position provides enhanced lipophilicity and metabolic stability, properties that are highly sought after in drug design and development. Meanwhile, the 2-methylpentyloxy substituent introduces additional structural complexity and potential for selective binding interactions with biological targets.
Research investigations into this compound have expanded significantly due to the growing recognition of fluorinated anilines as privileged structures in medicinal chemistry. The strategic incorporation of fluorine atoms and fluoroalkyl groups into drug molecules has emerged as a fundamental approach for fine-tuning physicochemical properties and optimizing structure-activity relationships in pharmaceutical compounds. Studies have demonstrated that trifluoromethyl groups can significantly augment drug effectiveness through improved solubility, lipophilicity, metabolic stability, and protein-ligand interactions. The specific positioning of the trifluoromethyl group in the 5-position of the aniline ring, combined with the alkoxy substitution pattern, creates unique electronic and steric environments that influence both reactivity and biological activity.
The scope of current research encompasses multiple dimensions of investigation, including synthetic methodology development, structure-activity relationship studies, and applications in materials science. Researchers have focused particularly on developing efficient synthetic routes to access this compound and its derivatives, as traditional methods for introducing trifluoromethyl groups into aromatic systems often require harsh conditions or expensive reagents. Recent advances in metallaphotoredox catalysis have opened new pathways for incorporating trifluoromethyl groups into complex molecular architectures, making compounds like this compound more accessible for research applications.
Historical Context and Discovery
The development and characterization of this compound represents part of a broader historical evolution in fluorinated organic chemistry that began in the mid-20th century. The initial interest in aromatic amines can be traced back to the early observations of their biological activity, particularly when physicians first discovered the carcinogenic risk of aromatic amines in humans through occupational exposure in the dyestuff industry. These early investigations led to extensive research into the metabolic conversion and mode of action of aromatic amines, including their biochemical activation through cytochrome p450 enzyme systems.
The systematic exploration of trifluoromethylated aromatic compounds gained momentum as researchers recognized the unique properties imparted by fluorine substitution. The development of reliable methods for introducing trifluoromethyl groups into aromatic systems required significant advances in synthetic methodology, including the development of specialized reagents and catalytic systems. The emergence of Togni's reagent and other hypervalent iodine compounds provided researchers with practical tools for trifluoromethylation reactions, enabling the synthesis of previously inaccessible fluorinated compounds.
The specific synthesis and characterization of this compound likely emerged from systematic structure-activity relationship studies aimed at optimizing the properties of trifluoromethylated anilines. The compound's registration with Chemical Abstracts Service under number 946773-14-4 indicates its formal recognition within the chemical literature and its availability for research purposes. Commercial availability through specialized chemical suppliers suggests that the compound has found sufficient research interest to warrant production and distribution through established supply chains.
Recent patent literature has documented various synthetic approaches and applications for related trifluoromethylated aniline derivatives, indicating ongoing industrial and academic interest in this class of compounds. The development of new synthetic methodologies, particularly those involving metallaphotoredox catalysis, has made compounds like this compound more accessible and has expanded their potential applications in drug discovery and materials science.
Overview of Related Aromatic Amines and Trifluoromethylated Anilines
The chemical landscape surrounding this compound includes a diverse array of related aromatic amines and trifluoromethylated anilines that share structural features and synthetic challenges. Within the broader category of substituted anilines, compounds such as 5-Methyl-2-[(2-methylpentyl)oxy]aniline represent closely related structures that lack the trifluoromethyl group but maintain the alkoxy substitution pattern. This compound, with molecular formula C13H21NO and molecular weight 207.31 g/mol, provides insight into how the trifluoromethyl substitution affects both physical properties and chemical reactivity.
The family of trifluoromethylated anilines encompasses numerous compounds with varying substitution patterns and functional groups. For example, 2-Methoxy-5-(trifluoromethyl)aniline represents a simpler analog where the extended alkoxy chain is replaced with a methoxy group. This compound, with Chemical Abstracts Service number 349-65-5 and molecular formula C8H8F3NO, has been extensively studied and serves as a key intermediate in pharmaceutical synthesis. The availability of multiple synthetic routes to this compound, including reduction of nitro precursors with hydrogen and palladium catalysts, demonstrates the maturity of synthetic approaches to trifluoromethylated anilines.
Another significant member of this chemical family is 2-Fluoro-4-(trifluoromethyl)aniline, which incorporates both fluorine and trifluoromethyl substituents on the aniline ring. This compound, with Chemical Abstracts Service number 69409-98-9, exemplifies the complex electronic effects that arise from multiple fluorine-containing substituents. The ortho-substituted fluorine atom can participate in nucleophilic aromatic substitution reactions, making this compound an excellent precursor for heterocyclic synthesis, including quinoxalines, quinolines, and various tricyclic systems.
Recent advances in synthetic methodology have enabled the preparation of increasingly complex trifluoromethylated anilines through innovative approaches such as trifluoromethylarylation of alkenes using anilines as non-prefunctionalized aromatic sources. These developments have revealed that hexafluoroisopropanol can serve as a unique solvent that establishes hydrogen bonding networks with anilines and trifluoromethyl reagents, leading to altered reactivity and enhanced selectivity. Such methodological advances have expanded access to diverse trifluoromethylated aniline structures and have facilitated structure-activity relationship studies across this important class of compounds.
Significance in Organic, Medicinal, and Materials Chemistry
The significance of this compound extends across multiple domains of chemistry, reflecting the unique properties and versatile reactivity of this specialized compound. In organic chemistry, this molecule serves as both a synthetic building block and a model system for understanding the effects of trifluoromethyl substitution on aromatic reactivity. The compound's structure incorporates several key functional groups that are prevalent in pharmaceutical research, including the aniline core, the electron-withdrawing trifluoromethyl group, and the lipophilic alkoxy chain. This combination of features makes it particularly valuable for developing new synthetic methodologies and exploring structure-activity relationships in complex molecular systems.
From a medicinal chemistry perspective, this compound represents an important class of building blocks for drug discovery programs. The strategic incorporation of trifluoromethyl groups into pharmaceutical molecules has emerged as a fundamental approach for optimizing drug properties, including metabolic stability, bioavailability, and target selectivity. The trifluoromethyl group's ability to enhance lipophilicity while maintaining favorable pharmacokinetic properties makes compounds like this aniline derivative particularly attractive for pharmaceutical applications. Additionally, the extended alkoxy chain provides opportunities for fine-tuning molecular properties and exploring specific binding interactions with biological targets.
The compound's relevance to materials chemistry stems from the unique electronic properties imparted by the trifluoromethyl group and the potential for incorporating these structures into polymeric and supramolecular systems. Fluorinated aromatic compounds often exhibit enhanced thermal stability, chemical resistance, and distinctive optical properties that make them valuable in advanced materials applications. The aniline functionality provides sites for further chemical modification, including polymerization reactions and cross-linking chemistry that can be exploited in materials design.
Recent research has demonstrated the importance of developing efficient synthetic methods for accessing trifluoromethylated anilines, as traditional approaches often suffer from limitations in scope, selectivity, or practicality. The emergence of metallaphotoredox catalysis and other modern synthetic approaches has made compounds like this compound more accessible, thereby expanding their potential applications across different areas of chemistry. These methodological advances have also facilitated the exploration of structure-activity relationships and the development of new pharmaceutical candidates that incorporate trifluoromethylated aniline motifs.
Physical and Chemical Properties
| Structural Feature | Description | Significance |
|---|---|---|
| Aniline Core | Primary aromatic amine | Provides nucleophilic reactivity and hydrogen bonding capability |
| Trifluoromethyl Group | CF3 at 5-position | Enhances lipophilicity and metabolic stability |
| Alkoxy Substituent | 2-methylpentyloxy at 2-position | Increases molecular complexity and steric bulk |
| Stereocenters | 0 defined stereocenters | Simplifies synthetic accessibility and characterization |
Properties
IUPAC Name |
2-(2-methylpentoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO/c1-3-4-9(2)8-18-12-6-5-10(7-11(12)17)13(14,15)16/h5-7,9H,3-4,8,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDDQPIEOHKFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline typically involves the reaction of 2-methylpentanol with 5-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield amines or alcohols .
Scientific Research Applications
2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical assays and studies involving enzyme interactions.
Medicine: It is investigated for potential therapeutic applications, although it is not currently used as a drug.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Physicochemical Properties
- Lipophilicity : The 2-methylpentyloxy chain in the target compound enhances lipophilicity (predicted LogP ~3.5–4.0) compared to shorter alkoxy or oxygenated chains (e.g., LogP of 2.3 for 2-(2-ethoxyethoxy)-5-(trifluoromethyl)aniline ).
- Solubility: Bulky alkyl chains reduce aqueous solubility. For example, 2-(3-methoxyphenoxy)-5-(trifluoromethyl)aniline is only slightly soluble in chloroform or methanol , while the target compound likely requires organic solvents for dissolution.
- Melting Points : Target compound data unavailable, but analogs with similar substituents (e.g., 2-(piperidin-4-yl)-5-(trifluoromethyl)aniline) melt at 150–152°C , suggesting comparable thermal stability.
Biological Activity
2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline is a compound characterized by its unique structural features, particularly the presence of a trifluoromethyl group and a 2-methylpentyl ether moiety. These components suggest potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₃H₁₈F₃NO
- CAS Number : 946773-14-4
- Molecular Weight : 273.29 g/mol
Antibacterial Activity
Recent studies have indicated that compounds with trifluoromethyl substitutions exhibit enhanced antibacterial properties. For instance, derivatives with similar structures have shown significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds have been reported as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Compound 8 | 4.88 | B. mycoides |
| Compound 9 | TBD | E. coli |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar trifluoromethyl substitutions have demonstrated promising results against several cancer cell lines, such as A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). For example, one study reported IC50 values for related compounds ranging from 12.4 to 52.1 µM, indicating significant cytotoxic effects .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| A549 | TBD | Doxorubicin - 52.1 |
| HCT116 | 17.8 | Doxorubicin - 52.1 |
| HePG2 | 12.4 | Doxorubicin - 52.1 |
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells, including enzymes and receptors involved in cell signaling pathways. The trifluoromethyl group may enhance binding affinity through multipolar interactions with target proteins . Additionally, the compound may induce apoptosis in cancer cells by modulating gene expression related to cell survival and proliferation.
Case Studies
A notable case study involved the evaluation of a series of urea derivatives containing trifluoromethyl groups, which showed enhanced antibacterial and anticancer activities compared to their non-fluorinated counterparts. In particular, compounds exhibiting similar structural motifs to this compound were found to significantly down-regulate key oncogenes such as EGFR and KRAS, suggesting a potential pathway for therapeutic intervention in cancer treatment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
